molecular formula C6H16N2O B1267896 2-[(2-Amino-2-methylpropyl)amino]ethanol CAS No. 68750-16-3

2-[(2-Amino-2-methylpropyl)amino]ethanol

Cat. No.: B1267896
CAS No.: 68750-16-3
M. Wt: 132.2 g/mol
InChI Key: OEDKOOAJXTXCQZ-UHFFFAOYSA-N
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Description

2-[(2-Amino-2-methylpropyl)amino]ethanol is an organic compound with the molecular formula C6H16N2O. It is a colorless liquid with weak basic properties. This compound is used in various chemical and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(2-Amino-2-methylpropyl)amino]ethanol involves the reaction of acrylonitrile with ammonia to form aminopropionitrile. This intermediate is then subjected to a condensation reaction with formaldehyde to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-2-methylpropyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

2-[(2-Amino-2-methylpropyl)amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-2-methylpropyl)amino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-1-propanol
  • 2-Amino-2-methyl-1,3-propanediol
  • 2-Amino-2-methylbutanol

Uniqueness

2-[(2-Amino-2-methylpropyl)amino]ethanol is unique due to its specific combination of amino and hydroxyl functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various applications where specific chemical interactions are required .

Properties

IUPAC Name

2-[(2-amino-2-methylpropyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-6(2,7)5-8-3-4-9/h8-9H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDKOOAJXTXCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280630
Record name 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68750-16-3
Record name NSC17714
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(2-HYDROXYETHYL)-2-METHYL-1,2-PROPANEDIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-((2-methyl-2-nitropropyl)amino)ethanol (9.7 g, 60 mmol) in Methanol (65 ml) was added a slurry of 50% Raney Nickel® in H2O (3 ml). The vessel was pressurized with H2 (450 psi) and the suspension stirred for 48 h. The mixture was filtered through Celite® and concentrated in vacuo to give 7.4 g of a crude liquid, which was used directly in the next step without purification. LRMS (ESI/APCI) m/z 133 [M+H]+.
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2-((2-methyl-2-nitropropyl)amino)ethanol
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Synthesis routes and methods II

Procedure details

Neutralization with 2-amino-2-methyl-1-propanol or 2-amino-2-methyl-1-3-propandiol or triethanolamine is preferred.
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